硫酸锌

概览

描述

Palliative Effects of Zinc Sulfate

Zinc sulfate has been studied for its protective role against various toxic effects in aquatic organisms. In a study involving Nile tilapia, zinc sulfate was found to mitigate the immunosuppressive, hepatotoxic, and nephrotoxic impacts of nonylphenol, a widespread environmental contaminant. The addition of zinc sulfate to water significantly improved several physiological and biochemical parameters affected by nonylphenol, suggesting its potential as a therapeutic agent in environmental toxicology .

Synthesis of Zinc Sulfide Thin Films

The synthesis of zinc sulfide (ZnS) thin films has been achieved through a low-temperature chemical spray pyrolysis method. Using zinc chloride and thioacetamide as precursors, highly crystalline wurtzite ZnS films were produced. The study highlights the importance of the precursor's molecular structure in achieving crystallinity at lower temperatures and discusses the films' potential applications in photodetectors due to their response to specific light wavelengths .

Mineralogical Changes in Zinc Sulfide Roasting

The roasting of zinc sulfide concentrates leads to significant mineralogical transformations. The process involves the diffusion of sulfur and the conversion of zinc and iron into their respective oxides. The study provides insights into the formation of various compounds, such as ZnFe2O4 and Zn2SiO4, during roasting and the conditions that can lead to defluidization, a challenge in the roasting process .

Zinc (Oxy)hydroxide Composites

Research on zinc (oxy)hydroxide composites with graphite oxide and graphene has demonstrated enhanced adsorption and oxidation of hydrogen sulfide under visible light. The study explores the role of the composite's structure and the chemical bonds in facilitating electron transfer, which is crucial for the activation of oxygen and the subsequent formation of sulfur compounds on the material's surface .

Role of Zinc Sulfate in Sulfide Flotation

Zinc sulfate is recognized for its selective depressant action in the flotation of sulfide minerals. It has been observed to not only make the mineral surface hydrophilic but also to induce coagulation of fine mineral particles, thereby reducing mechanical entrainment during flotation. This dual functionality enhances the selectivity of zinc sulfate in mineral processing .

Catalytic Applications of Sulfated Zinc Ferrite

Nanosized sulfated zinc ferrite has been synthesized and applied as a catalyst in the synthesis of nopol and other fine chemicals. The study discusses the enhancement of Lewis acidic sites upon sulfation and investigates the influence of various reaction parameters on the catalytic activity. The catalyst's reusability and its potential for other acid-catalyzed reactions are also highlighted .

Depression Mechanism of Zinc Sulfate on Talc

The depression mechanism of zinc sulfate on talc in chalcopyrite flotation has been studied. The research indicates that zinc sulfate can selectively depress talc flotation at specific pH levels by forming a hydrophilic precipitate of zinc hydroxide on the talc surface. The study provides a detailed analysis of the interactions between zinc sulfate and talc, contributing to the understanding of selective mineral depression .

Zinc(II) Complexes and Sulfate Binding

The binding of sulfate in zinc(II) complexes has been investigated through the synthesis of two different zinc(II) complexes with a urea-functionalized pyridyl ligand. The study reveals the coordination modes of sulfate ions and the formation of hydrogen-bonded structures, which are significant for understanding the interactions in zinc(II) complexes .

Thermal Stability of Zinc Sulfate Complexes

The thermal stability and crystal structure of bis(1,2-ethanediol)zinc sulfate have been examined. The study provides insights into the chelation of zinc ions by ethylene glycol molecules and the formation of polymer chains through sulfate ions. The hydrogen-bonding network and the thermal behavior of the complex are discussed, contributing to the knowledge of zinc sulfate coordination chemistry .

Crystal Structure of Zinc(II) Sulfate Tetrahydrate

The crystal structure of zinc(II) sulfate tetrahydrate has been determined, revealing a centrosymmetric dimeric arrangement with a distorted octahedral geometry around the zinc(II) center. The study discusses the strong hydrogen bonding that links the dimers into a three-dimensional network, which is important for understanding the solid-state properties of zinc sulfate hydrates .

科研应用

1. 癌症治疗中的硫酸锌

硫酸锌已在癌症治疗的背景下进行了探索。它被研究用于管理由癌症治疗引起的味觉障碍。然而,硫酸锌的预防性使用在预防味觉障碍方面显示出有限的益处(Hovan et al., 2010)。此外,关于硫酸锌在预防和治疗化疗诱导的口腔粘膜炎中的作用存在争议。一项荟萃分析表明口服硫酸锌并未显著降低癌症患者口腔粘膜炎的发生率或严重程度(Tian et al., 2018;Shuai et al., 2019)。

2. 伤口愈合中的硫酸锌

研究了口服硫酸锌在促进慢性下肢溃疡愈合方面的有效性。然而,并未发现明显的益处,需要进一步研究以评估其在血清锌水平低的患者中的潜力(Wilkinson & Hawke, 1998)。

3. 腹泻疾病中的硫酸锌

已证明硫酸锌补充对减少急性和持续性腹泻的持续时间和严重程度有益。这种治疗效果在发展中国家尤为显著,因为锌缺乏很常见。世界卫生组织/联合国儿童基金会建议给患急性腹泻的儿童补充锌(Lukacik et al., 2008;Scrimgeour & Lukaski, 2008;Bhutta et al., 1999;Bhutta et al., 2000)。

4. 心血管健康中的硫酸锌

高剂量硫酸锌已被评估其对动脉粥样硬化引起的心绞痛的影响。锌的抗氧化作用可以防止低密度脂蛋白胆固醇的氧化,这是动脉粥样硬化的关键机制。一些研究显示在严重症状性、无法手术治疗的动脉粥样硬化患者中有益(Eby & Halcomb, 2006)。

5. COVID-19治疗中的硫酸锌

已评估硫酸锌作为COVID-19的辅助治疗,研究结果表明它可能缩短患者嗅觉功能障碍(失去嗅觉)的持续时间。然而,需要进行更严格、设计良好的随机对照试验以进一步调查(Feng et al., 2021)。

6. 食欲刺激中的硫酸锌

已研究锌作为食欲刺激剂的作用,特别是在消瘦症和肌肉萎缩等情况下。口服锌可以通过与传入迷走神经相关的食欲促进肽来刺激食物摄入(Suzuki et al., 2011)。

7. 纳米医学应用中的硫酸锌

已研究了氧化锌纳米颗粒,包括硫酸锌,对肿瘤细胞的选择性破坏和药物传递应用的潜力。ZnO纳米颗粒对癌症的固有毒性和选择性是有希望的,但需要进一步研究(Rasmussen et al., 2010)。

Safety And Hazards

Breathing in zinc sulfate can irritate the respiratory tract, cause nausea, vomiting, stomach ache, dizziness, depression, metallic taste in the mouth, and death. Exposure by skin contact can damage the skin leading to ulcers, blisters and scarring. Zinc sulfate can cause severe eye irritation, resulting in redness and pain .

性质

IUPAC Name |

zinc;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.Zn/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWONKYPBYAMBJT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

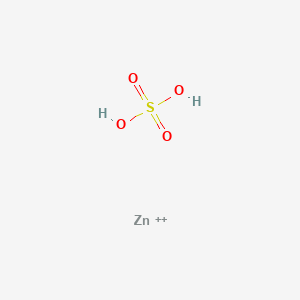

[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnSO4, O4SZn | |

| Record name | ZINC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | zinc sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7446-20-0 (heptahydrate), 23713-49-7 (Parent) | |

| Record name | Zinc Sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007733020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2040315 | |

| Record name | Zinc sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anhydrous zinc sulfate is a colorless crystalline solid. Zinc sulfate is also obtained as a hexahydrate, ZnSO4.6H2O, and as a heptahydrate ZnSO4.7H2O. All forms are soluble in water. All are noncombustible. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in the production of rayon, as a feed supplement, and as a fertilizer ingredient., Colorless crystals. [HSDB], COLOURLESS HYGROSCOPIC CRYSTALS. | |

| Record name | ZINC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2079 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility: 54.480 lb/100 lb water /Heptahydrate/, 57.7 g/100 g water at 25 °C, In water solubility, 101 g/100 g water at 70 °C, Solubility in water, g/100ml at 20 °C: 22 (good) | |

| Record name | ZINC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.96 at 68 °F (USCG, 1999) - Denser than water; will sink, 3.8 g/cu cm, 3.8 g/cm³ | |

| Record name | ZINC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Zinc inhibits cAMP-induced, chloride-dependent fluid secretion by inhibiting basolateral potassium (K) channels, in in-vitro studies with rat ileum. This study has also shown the specificity of Zn to cAMP-activated K channels, because zinc did not block the calcium (Ca)-mediated K channels. As this study was not performed in Zn-deficient animals, it provides evidence that Zn is probably effective in the absence of Zn deficiency. Zinc also improves the absorption of water and electrolytes, improves regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for a better clearance of the pathogens. | |

| Record name | Zinc sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Zinc Sulfate | |

Color/Form |

Colorless, orthorhombic crystals | |

CAS RN |

7733-02-0 | |

| Record name | ZINC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc Sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007733020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZINC SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J6Z13X3WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1698 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

212 °F (USCG, 1999), 680 °C (decomposes) | |

| Record name | ZINC SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B152195.png)

![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)